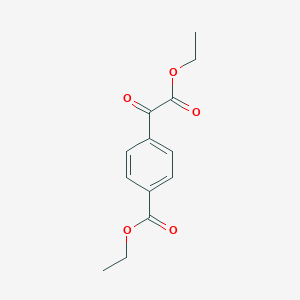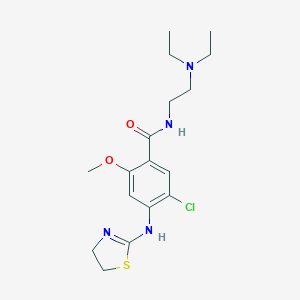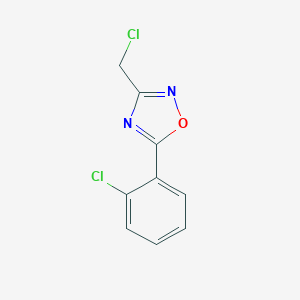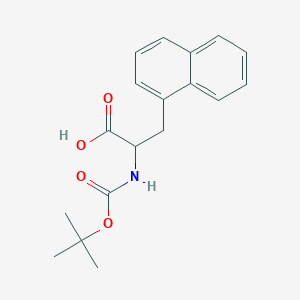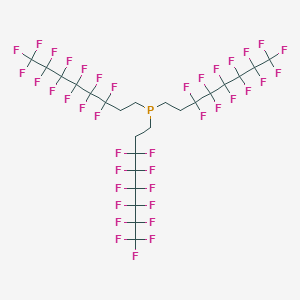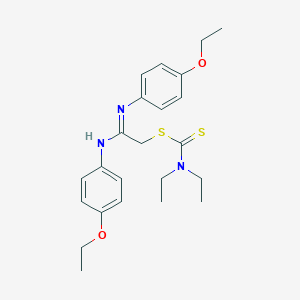
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, also known as Sudan III, is a synthetic dye commonly used in the textile and food industry for coloring purposes. However, recent scientific research has shown that Sudan III possesses unique properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is not fully understood. However, it is believed that this compound III interacts with cellular membranes and proteins, leading to changes in their structure and function. This compound III has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound III has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound III has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many diseases, including cancer. This compound III has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In cancer, this compound III has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has several advantages for lab experiments, including its low cost, easy availability, and ease of use. This compound III is also stable under a wide range of conditions, making it suitable for various experimental setups. However, this compound III has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III research, including the development of new synthetic methods for this compound III derivatives with enhanced properties, the optimization of this compound III conjugates for drug delivery, and the exploration of this compound III as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, further studies are needed to elucidate the mechanism of action of this compound III and its potential toxicity in vivo.
Métodos De Síntesis
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be synthesized through a multistep process involving the condensation of 2-naphthol and aniline, followed by diazotization and coupling with 5-chloro-2-hydroxybenzenediazonium chloride. The resulting compound is then acetylated with acetic anhydride to yield this compound III.
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been extensively studied for its potential use in various biomedical applications, including cancer diagnosis and treatment, drug delivery, and imaging. In cancer diagnosis, this compound III has been shown to selectively stain cancerous tissues, making it a useful tool for the detection of tumors. In drug delivery, this compound III can be conjugated with drugs to enhance their solubility and targeting efficiency. In imaging, this compound III can be used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties.
Propiedades
| 104229-67-6 | |
Fórmula molecular |
C23H16ClN3O3 |
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H16ClN3O3/c24-15-10-11-20(28)19(13-15)26-27-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)25-16-7-2-1-3-8-16/h1-13,28-29H,(H,25,30) |
Clave InChI |
XMFOROWMGKJARF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


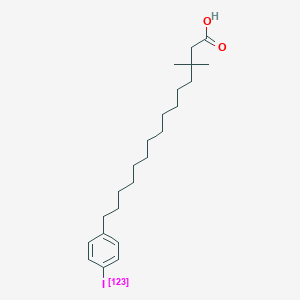

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
